REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[C:4]([O:13][CH3:14])[CH:3]=1.OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[CH3:26][CH2:27]O>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH2:26][CH3:27])=[O:11])=[C:4]([O:13][CH3:14])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=C1)CCC(=O)O)OC
|
Name
|
|
Quantity
|
0.031 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
ice
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer washed with brine (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by SPE (silica, 5 g cartridge)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1)CCC(=O)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |